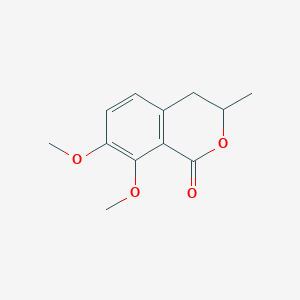
Pyrenetetrasulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrenetetrasulfonic acid, specifically 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt, is a derivative of pyrene. It is known for its high fluorescence characteristics, making it a valuable compound in various scientific applications. This compound is highly water-soluble and exhibits excellent chemical stability and fluorescence intensity at extremely low concentrations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyrenetetrasulfonic acid can be synthesized via a one-step sulfonating reaction. In this method, pyrene is dissolved in a solvent such as dichloroethane, and liquid sulfur trioxide is used for sulfonation. The resulting mixture is then added to ice water to prepare a this compound solution. This solution is subsequently neutralized with sodium hydroxide to form the tetrasodium salt .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors for the sulfonation reaction and subsequent neutralization. The final product is then purified and crystallized to obtain the tetrasodium salt in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Pyrenetetrasulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce hydroxy derivatives .
Aplicaciones Científicas De Investigación
Pyrenetetrasulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting trace amounts of metal ions, such as ferric ions.
Biology: Employed in studying protein-protein interactions through cation-π interactions.
Medicine: Utilized in developing fluorescent tracers for medical diagnostics.
Industry: Applied in the production of water-soluble invisible inks for anti-counterfeiting applications.
Mecanismo De Acción
The primary mechanism of action of pyrenetetrasulfonic acid is its strong fluorescence emission when excited by ultraviolet light. This property makes it exceptionally useful as a fluorescent tracer or probe. The fluorescence quenching by metal ions, such as ferric ions, is a key aspect of its mechanism, allowing it to be used in detecting trace amounts of these ions .
Comparación Con Compuestos Similares
Similar Compounds
Trisodium 8-hydroxypyrene-1,3,6-trisulfonate: Another pyrene derivative with similar fluorescence properties.
Tetrasodium 1,3,6,8-pyrenetetrasulfonate hydrate: A hydrate form of pyrenetetrasulfonic acid with similar applications.
Uniqueness
This compound stands out due to its high fluorescence intensity at extremely low concentrations and its excellent water solubility. These properties make it more effective as a fluorescent tracer compared to other similar compounds .
Propiedades
Número CAS |
74998-39-3 |
|---|---|
Fórmula molecular |
C16H10O12S4 |
Peso molecular |
522.5 g/mol |
Nombre IUPAC |
pyrene-1,2,3,4-tetrasulfonic acid |
InChI |
InChI=1S/C16H10O12S4/c17-29(18,19)10-6-8-3-1-2-7-4-5-9-12(11(7)8)13(10)15(31(23,24)25)16(32(26,27)28)14(9)30(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28) |
Clave InChI |
GEMJZZWKASRCFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=C(C4=C(C(=C(C(=C34)C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


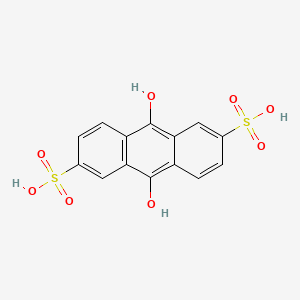


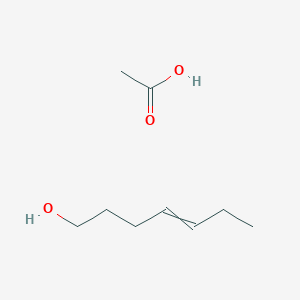
![tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane](/img/structure/B14439603.png)
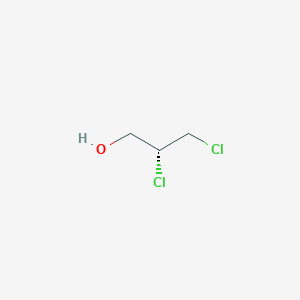
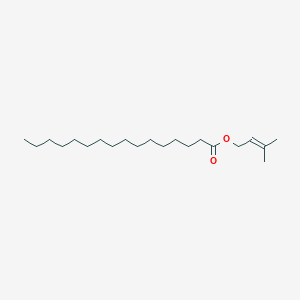
![2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14439629.png)

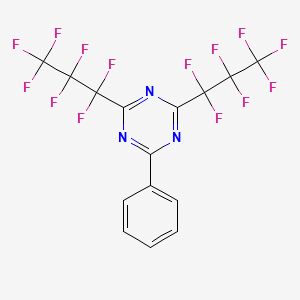


![4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14439660.png)
